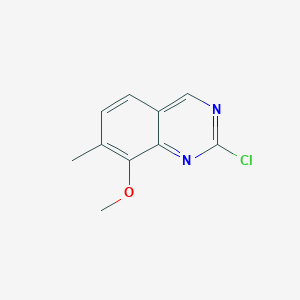
2-Chloro-8-methoxy-7-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-methoxy-7-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol. It is part of the quinazoline family of compounds, which are nitrogen-containing heterocycles .
Synthesis Analysis
Quinazoline and quinazolinone derivatives, including 2-Chloro-8-methoxy-7-methylquinazoline, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxy-7-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This core is substituted at the 2nd position with a chlorine atom, at the 8th position with a methoxy group, and at the 7th position with a methyl group .Orientations Futures
Propriétés
Numéro CAS |
956100-68-8 |
|---|---|
Nom du produit |
2-Chloro-8-methoxy-7-methylquinazoline |
Formule moléculaire |
C10H9ClN2O |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-chloro-8-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-4-7-5-12-10(11)13-8(7)9(6)14-2/h3-5H,1-2H3 |
Clé InChI |
GOPUFWBILUGYNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |
SMILES canonique |
CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


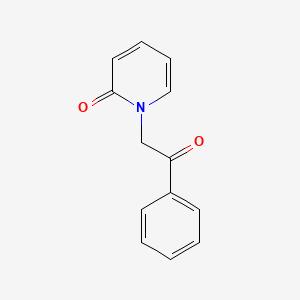
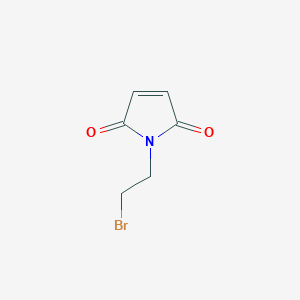
![tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3196109.png)

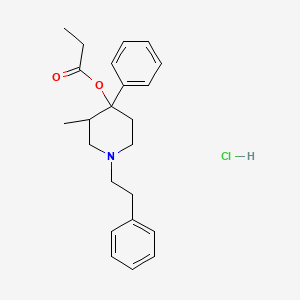
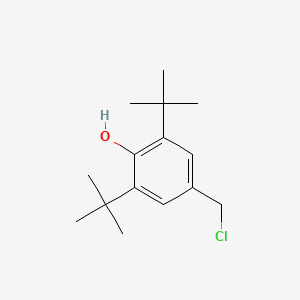

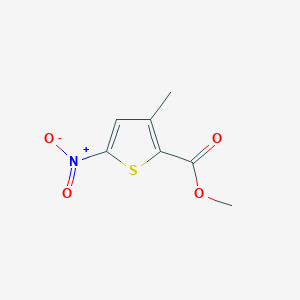


![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)